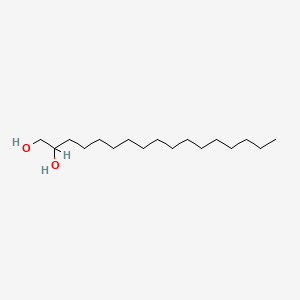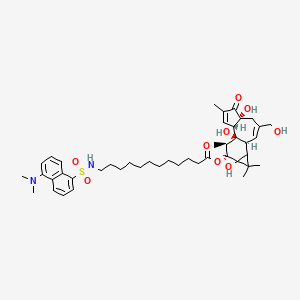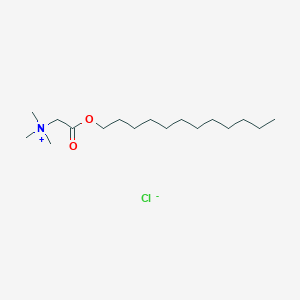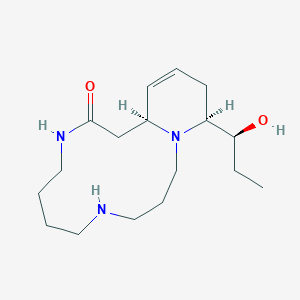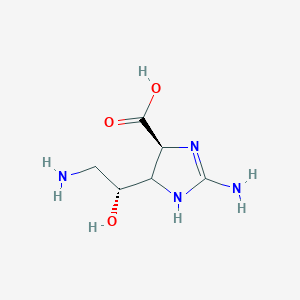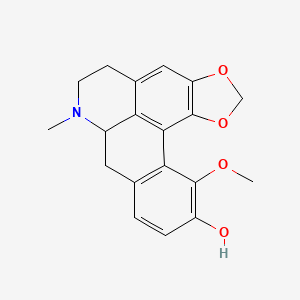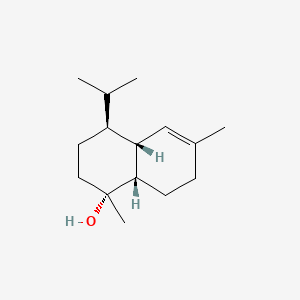![molecular formula C23H18ClFN2O2 B1229210 4-[(2-chloro-6-fluorophenyl)-oxomethyl]-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1229210.png)
4-[(2-chloro-6-fluorophenyl)-oxomethyl]-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-chloro-6-fluorophenyl)-oxomethyl]-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine.
Scientific Research Applications
Structural Analysis
The compound has been structurally analyzed, revealing its conformation similar to other benzodiazepine hydrochlorides. This includes a seven-membered ring with a distinct conformation and an extended acylaminomethyl moiety (Peeters et al., 1998).
Synthesis for Metabolic Studies
It has been synthesized for metabolic studies, specifically labeled with carbon-14 at C-5 for detailed analysis (Nakatsuka et al., 1977). Another study synthesized a similar compound using phase transfer catalysis for radiochemical applications (Uozumi et al., 1984).
Crystallography and Opioid Activity
A benzodiazepine derivative, structurally similar to the compound, was found to have κ-opioid activity. The study also detailed its crystal structure, showing the presence of two hydrogen bonds involving an H2O molecule, influencing its conformation (Peeters et al., 1997).
Chemical Behavior
The compound's analogs have been studied for their chemical behavior towards different agents. This includes their reactivity with methylating and acidic agents, revealing insights into their stability and potential transformations under various conditions (Bianchi et al., 1979).
Synthesis of Derivatives for Anticonvulsant Activity
New derivatives of benzodiazepine, including the compound , have been synthesized and tested for anticonvulsant activity. Several of these compounds showed promising results compared to standard drugs like diazepam (Narayana et al., 2006).
New Synthesis Technologies
Recent research has focused on developing new methods for synthesizing benzodiazepine derivatives, including this compound, for industrial scale production. These methods aim to improve yield and efficiency for broader applications (Lyukshenko et al., 2019).
properties
Molecular Formula |
C23H18ClFN2O2 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C23H18ClFN2O2/c1-14-10-11-19-16(12-14)22(15-6-3-2-4-7-15)27(13-20(28)26-19)23(29)21-17(24)8-5-9-18(21)25/h2-12,22H,13H2,1H3,(H,26,28) |
InChI Key |
LBRFZKDEOKCHKU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=C(C=CC=C4Cl)F |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



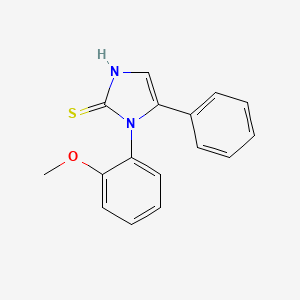
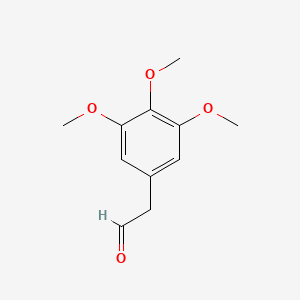
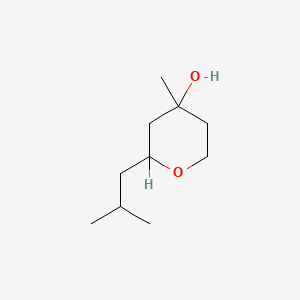
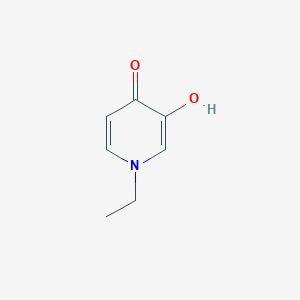
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
